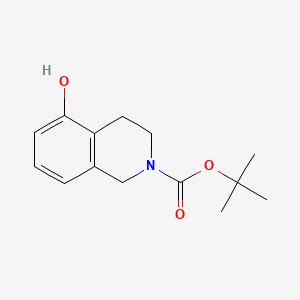tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS No.: 216064-48-1
Cat. No.: VC2354885
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 216064-48-1 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | tert-butyl 5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-15)5-4-6-12(11)16/h4-6,16H,7-9H2,1-3H3 |
| Standard InChI Key | HOTHBGIMLRDQNB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2O |
Introduction
Chemical Properties and Structure
tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is an organic compound with a dihydroisoquinoline core structure featuring a hydroxyl group at position 5 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is identified by CAS number 216064-48-1 and is characterized by its specific molecular structure that contributes to its chemical behavior and potential applications .
The compound has the molecular formula C14H19NO3 with a molecular weight of 249.31 g/mol . Its structure consists of a partially saturated isoquinoline ring system with a hydroxyl substituent at position 5 and a tert-butyloxycarbonyl group protecting the nitrogen atom, which is typical in organic synthesis for protecting amine functionalities.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate play a crucial role in determining its behavior in various reactions and its potential applications. Table 1 below summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
The compound's relatively high boiling point suggests its stability at room temperature, while its pKa value indicates the acidity of the hydroxyl group. The recommended storage temperature between 2-8°C suggests that while the compound is relatively stable, it should be stored in a cool environment to prevent degradation .
Nomenclature and Identification
tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is known by several synonyms in scientific literature and chemical databases. These alternative names are important for cross-referencing and identification purposes in research.
Common Synonyms and Identifiers
The compound can be identified through various systematic and common names as indicated in chemical databases:
Table 2: Synonyms and Identifiers for tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
| Identifier Type | Value |
|---|---|
| CAS Number | 216064-48-1 |
| Common Synonyms | 2-Boc-5-hydroxy-1,2,3,4-tetrahydroisoquinoline; N-BOC-1,2,3,4-tetrahydro-5-hydeoxy-isoquinoline; tert-butyl 5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| IUPAC Name | tert-butyl 5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChIKey | HOTHBGIMLRDQNB-UHFFFAOYSA-N |
These various identifiers are essential for accurately locating and referencing the compound in scientific literature and chemical databases .
Applications in Organic Synthesis
One of the most significant roles of tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is as an intermediate in organic synthesis, particularly in the development of more complex molecules with potential pharmacological activities.
Role as a Synthetic Intermediate
The compound serves as a valuable building block in organic synthesis for several reasons:
-
The protected nitrogen (with the Boc group) allows for selective reactions at other positions
-
The hydroxyl group at position 5 provides a handle for further functionalization
-
The partially reduced isoquinoline core is amenable to various transformations
These features make the compound particularly useful in the synthesis of more complex isoquinoline derivatives with potential biological activities.
Pharmaceutical Applications
In pharmaceutical research, tert-butyl 5-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can serve as a precursor for developing:
-
Novel antibacterial agents
-
Potential anticancer compounds
-
Drugs targeting the central nervous system
-
Anti-inflammatory therapeutics
The compound's structure allows for specific modifications that can lead to the development of compounds with targeted biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume